[4-(2-Methylimidazol-1-yl)phenyl]methanol
Overview
Description
Synthesis Analysis
The synthesis of [4-(2-Methylimidazol-1-yl)phenyl]methanol and related compounds often involves complex organic reactions. For instance, the hydrothermal method has been utilized to synthesize novel coordination polymers based on bis[4-(2-methylimidazol-1-yl)phenyl]methanone, showcasing the versatility and complexity of synthesizing imidazole-containing compounds (Sun et al., 2022).
Molecular Structure Analysis
The molecular structure of [4-(2-Methylimidazol-1-yl)phenyl]methanol derivatives often features coordination to metals, forming complex structures. For example, a study described the synthesis and structure of ligands involving 1-methylimidazol-2-yl(pyridin-2-yl)-methanone and their coordination with molybdenum(0), highlighting the compound's ability to form distorted octahedral coordination complexes (Batten et al., 2006).
Chemical Reactions and Properties
Imidazole derivatives, including [4-(2-Methylimidazol-1-yl)phenyl]methanol, are known for their reactivity in various chemical reactions. Nucleophilic amination and ring transformations are notable, as demonstrated in the conversion of 2-methyl-4-nitro-1-phenylimidazole into different compounds under specific conditions (Suwiński et al., 1992).
Physical Properties Analysis
The physical properties of [4-(2-Methylimidazol-1-yl)phenyl]methanol and similar compounds can be profoundly influenced by their molecular structure. Studies focusing on the intermolecular interactions within binary systems of imidazole and methanol have shed light on the compound's behavior in solution and its volumetric properties (Guo et al., 2013).
Chemical Properties Analysis
The chemical properties of imidazole derivatives are diverse and complex. For instance, the reactivity of iron(III) catecholate complexes of bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine in methanol with various catechols highlights the catalytic activity and potential application of these compounds in environmental and synthetic chemistry (Duda et al., 1997).
Scientific Research Applications
Catalytic Applications
One study focuses on the use of methanol as a hydrogen source and C1 synthon in chemical synthesis, where RuCl3.xH2O is employed as a catalyst for selective N-methylation of amines. This method showcases the utility of simple alcohols in organic synthesis, providing a clean and cost-effective approach to synthesizing pharmaceutical agents and key intermediates through late-stage functionalization (Sarki et al., 2021).
Material Science
A novel three-dimensional CdII coordination polymer based on bis[4-(2-methylimidazol-1-yl)phenyl]methanone demonstrates selective and sensitive sensing for Fe3+ ions in aqueous solution, along with high photocatalytic activity for the degradation of methylene blue under UV light irradiation. This highlights the potential of such compounds in environmental remediation and sensing applications (Sun et al., 2022).
Organic Synthesis
The synthesis of imidazolyl-PTA derivatives as water-soluble ligands for ruthenium-catalyzed hydrogenations is another significant application. These compounds, featuring 1-methylimidazolyl groups, offer enhanced water solubility and have been utilized in forming complexes with ruthenium, highlighting their relevance in catalytic hydrogenation reactions (Krogstad et al., 2011).
Analytical Chemistry
In analytical chemistry, the determination of 2-methylimidazole and 4-methylimidazole in imidazole by HPLC has been reported. This study underscores the importance of precise analytical methods for characterizing compounds and their impurities in research and industrial applications (Xiao-we, 2014).
Intermolecular Interaction Studies
The investigation of intermolecular interactions in a binary system of 1-methylimidazole with methanol through experimental and computational studies illustrates the complex behavior of these compounds in solution. Such studies are crucial for understanding solvation dynamics and designing better solvents and catalyst systems (Guo et al., 2013).
Safety And Hazards
properties
IUPAC Name |
[4-(2-methylimidazol-1-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEGKOWEHCVONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471301 | |
Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylimidazol-1-yl)phenyl]methanol | |
CAS RN |
167758-58-9 | |
Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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